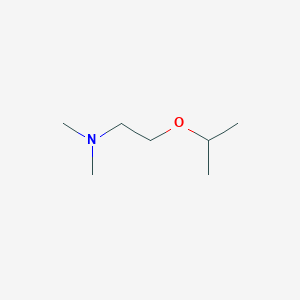
6-Chloro-2-(4,5-dihydro-1,3-thiazol-2-yl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 6-chloro-2-(4,5-dihydro-2-thiazolyl)- is a heterocyclic compound that features a benzimidazole core substituted with a chloro group and a dihydrothiazolyl moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole, 6-chloro-2-(4,5-dihydro-2-thiazolyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzimidazole with a thiazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1H-Benzimidazole, 6-chloro-2-(4,5-dihydro-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the thiazole ring to a thiazolidine ring.
Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 6-chloro-2-(4,5-dihydro-2-thiazolyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 6-chloro-2-(4,5-dihydro-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole, 6-chloro-2-(4,5-dihydro-2-thiazolyl)- can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole, 2-(4,5-dihydro-2-thiazolyl)-: Lacks the chloro substitution, which may affect its biological activity and chemical reactivity.
5,6-dichloro-1H-benzimidazole-2-thiol: Contains additional chloro and thiol groups, which can enhance its antimicrobial properties but may also increase its toxicity.
The uniqueness of 1H-Benzimidazole, 6-chloro-2-(4,5-dihydro-2-thiazolyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
10002-06-9 |
|---|---|
Molekularformel |
C10H8ClN3S |
Molekulargewicht |
237.71 g/mol |
IUPAC-Name |
2-(6-chloro-1H-benzimidazol-2-yl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C10H8ClN3S/c11-6-1-2-7-8(5-6)14-9(13-7)10-12-3-4-15-10/h1-2,5H,3-4H2,(H,13,14) |
InChI-Schlüssel |
ZLRXBUXCYWKUIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)C2=NC3=C(N2)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14072313.png)


![4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole](/img/structure/B14072332.png)





![5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14072370.png)


![2-[Methyl(nitroso)amino]acetamide](/img/structure/B14072382.png)
